molecular formula C22H25ClO3 B8814847 tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate CAS No. 1019113-44-0

tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate

Cat. No. B8814847
Key on ui cas rn: 1019113-44-0
M. Wt: 372.9 g/mol
InChI Key: MVKNEARMFYZESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436015B2

Procedure details

A 3-neck flask was charged with NaOtBu (2.85 g, 28.6 mmol) and dry THF (50 mL) under nitrogen. Tris(dibenzylideneacetone)dipalladium(0) (0.26 g, 0.28 mmol) and (S)-Tol-Binap (0.47 g, 0.69 mmol) were then added under nitrogen. After stirring for 15 min, 1-(4-chlorophenyl)pentan-1-one (4.21 g, 21.0 mmol) was added, followed by tert-butyl 4-bromobenzoate (5.0 g, 19.1 mmol) under nitrogen. The mixture was heated at 60° C. for 8 hours. The mixture was diluted with heptane (100 mL) and poured into a solution of saturated NaHCO3 (aq) (60 mL) and ice (40 g). The resulting layers were separated, and the aqueous phase was back-extracted with methyl tert-butyl ether (50 mL). The combined organics were washed with saturated NaHCO3 (aq) then 10% NaCl (aq). The organic solution was filtered through a bed of silica 60 (84 g, wetted with 1:1 methyl tert-butyl ether/heptane), and washed with 1:1 methyl tert-butyl ether/heptane (600 mL). The combined filtrate was concentrated to afford an orange oil that was used directly for the next step: 1H NMR (500 MHz, CDCl3): δ 7.91 (d, J=8.1 Hz, 2 H); 7.86 (d, J=8.4 Hz, 2H); 7.35 (d, =8.4 Hz, 2H); 7.32 (d, J=8.2 Hz, 2H); 4.53 (t, J=7.2 Hz, 1H); 2.19-2.09 (m, 1H); 1.85-1.76 (m, 1H); 1.56 (s, 9H); 1.35-1.18 (m, 2H); 0.91 (t, J=7.3 Hz, 3H); LC1: 1.35 min. (M−tBu+H)=317.
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step Four
[Compound]
Name
M−tBu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0.47 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[Na+].CC1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.[Cl:57][C:58]1[CH:63]=[CH:62][C:61]([C:64](=[O:69])[CH2:65][CH2:66][CH2:67][CH3:68])=[CH:60][CH:59]=1.Br[C:71]1[CH:83]=[CH:82][C:74]([C:75]([O:77][C:78]([CH3:81])([CH3:80])[CH3:79])=[O:76])=[CH:73][CH:72]=1.C([O-])(O)=O.[Na+]>CCCCCCC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1COCC1>[Cl:57][C:58]1[CH:59]=[CH:60][C:61]([C:64](=[O:69])[CH:65]([C:71]2[CH:83]=[CH:82][C:74]([C:75]([O:77][C:78]([CH3:79])([CH3:80])[CH3:81])=[O:76])=[CH:73][CH:72]=2)[CH2:66][CH2:67][CH3:68])=[CH:62][CH:63]=1 |f:0.1,5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.21 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CCCC)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)OC(C)(C)C)C=C1
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
ice
Quantity
40 g
Type
reactant
Smiles
Step Five
Name
M−tBu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC
Step Seven
Name
Quantity
0.47 g
Type
reactant
Smiles
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Name
Quantity
0.26 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back-extracted with methyl tert-butyl ether (50 mL)
WASH
Type
WASH
Details
The combined organics were washed with saturated NaHCO3 (aq)
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered through a bed of silica 60 (84 g, wetted with 1:1 methyl tert-butyl ether/heptane)
WASH
Type
WASH
Details
washed with 1:1 methyl tert-butyl ether/heptane (600 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford an orange oil that

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C(CCC)C1=CC=C(C(=O)OC(C)(C)C)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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